molecular formula C12H15FO B13567551 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13567551
M. Wt: 194.24 g/mol
InChI Key: KHTCQZHNLXZYGC-UHFFFAOYSA-N
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Description

1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 4-fluoro-2-methylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-fluoro-2-methylbenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) can be employed.

    Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH3 (Ammonia) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethanone.

    Reduction: Formation of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethane.

    Substitution: Formation of derivatives with different substituents replacing the fluoro group.

Scientific Research Applications

1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its reactivity and binding affinity. The fluoro substituent can enhance the compound’s stability and influence its electronic properties, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(4-Fluorophenyl)cyclopropyl]ethanone
  • 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
  • 1-(4-Fluorophenyl)-2-phenyl-ethanone

Uniqueness

1-[1-(4-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl group and a fluoro substituent, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C12H15FO/c1-8-7-10(13)3-4-11(8)12(5-6-12)9(2)14/h3-4,7,9,14H,5-6H2,1-2H3

InChI Key

KHTCQZHNLXZYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2(CC2)C(C)O

Origin of Product

United States

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